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Compound of Interest

Compound Name: 2-Bromo-3-methylpyridine

Cat. No.: B184072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a robust method for the

synthesis of 2-Bromo-3-methylpyridine, a key intermediate in pharmaceutical and

agrochemical research, starting from 2-amino-3-picoline. The described methodology is based

on a Sandmeyer-type reaction, a reliable and widely used process for the conversion of aryl

amines to aryl halides.

Reaction Overview
The synthesis proceeds via the diazotization of the primary amino group of 2-amino-3-picoline,

followed by a copper-catalyzed bromide substitution. This two-step, one-pot reaction is an

efficient method for the introduction of a bromine atom at the 2-position of the 3-methylpyridine

scaffold.

Quantitative Data Summary
The following table summarizes the key quantitative parameters of the synthesis, adapted from

a closely related procedure for the synthesis of 2-methyl-3-bromopyridine[1].
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Parameter Value Molar Ratio

Reactants

2-amino-3-picoline 10.8 g (0.1 mol) 1.0

48% Hydrobromic Acid (HBr) 46 mL (0.4 mol) 4.0

Bromine (Br₂) 15 mL (0.3 mol) 3.0

40% Sodium Nitrite (NaNO₂)

Solution
42 g -

Reaction Conditions

Diazotization Temperature -5 °C to 0 °C -

Bromination Temperature Below 0 °C -

Neutralization Temperature Below 20 °C -

Product

2-Bromo-3-methylpyridine Molar Yield: 95% -

Experimental Protocol
This protocol is adapted from the synthesis of 2-methyl-3-bromopyridine and is expected to be

directly applicable to the synthesis of 2-Bromo-3-methylpyridine from 2-amino-3-picoline[1].

Materials:

2-amino-3-picoline

48% Hydrobromic acid (HBr)

Bromine (Br₂)

Sodium nitrite (NaNO₂)

50% Sodium hydroxide (NaOH) solution
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Ethyl acetate

Anhydrous sodium sulfate

Ice-salt bath

Procedure:

Salt Formation: In a suitable reaction vessel equipped with a stirrer and a cooling bath, add

46 mL (0.4 mol) of 48% hydrobromic acid. While cooling in an ice-salt bath, slowly add 10.8

g (0.1 mol) of 2-amino-3-picoline.

Bromine Addition: Cool the resulting mixture to -5 °C. Slowly add 15 mL (0.3 mol) of bromine

dropwise over a period of 30-35 minutes, ensuring the temperature is maintained below 0

°C.

Diazotization: Following the bromine addition, slowly add 42 g of a 40% sodium nitrite

solution dropwise over 1 to 1.1 hours. The temperature must be strictly maintained below 0

°C during this addition.

Reaction Completion: After the addition of the sodium nitrite solution is complete, continue to

stir the reaction mixture for an additional 30 minutes at a temperature below 0 °C.

Neutralization and Extraction: While keeping the temperature below 20 °C, slowly add a 50%

sodium hydroxide solution to neutralize the reaction mixture. The resulting solution is then

extracted with ethyl acetate.

Drying and Concentration: The organic extracts are dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure to yield 2-Bromo-3-methylpyridine.

Reaction Pathway
The following diagram illustrates the chemical transformation from 2-amino-3-picoline to 2-
Bromo-3-methylpyridine.
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2-amino-3-picoline Diazonium Salt Intermediate

1. HBr
2. NaNO₂, HBr, -5 to 0 °C 2-Bromo-3-methylpyridineCuBr (catalyst), Br⁻

Click to download full resolution via product page

Caption: Synthesis of 2-Bromo-3-methylpyridine from 2-amino-3-picoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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